molecular formula C20H11NO5 B5710782 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione

2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione

Cat. No. B5710782
M. Wt: 345.3 g/mol
InChI Key: OAYLHCRSAQIWMW-UHFFFAOYSA-N
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Description

2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione, also known as NPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as material science, organic chemistry, and biochemistry. NPD is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform, acetone, and ethanol.

Mechanism of Action

The mechanism of action of 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to act as a free radical scavenger and an inhibitor of various enzymes such as cyclooxygenase and lipoxygenase. 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-kB pathway.
Biochemical and Physiological Effects
2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione can inhibit the growth of cancer cells such as breast cancer, lung cancer, and prostate cancer. 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has also been shown to exhibit anti-inflammatory and antioxidant properties by reducing the production of pro-inflammatory cytokines and reactive oxygen species. In vivo studies have shown that 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione can reduce the growth of tumors in animal models and improve the survival rate of animals with cancer.

Advantages and Limitations for Lab Experiments

2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments such as its high purity, stability, and solubility in organic solvents. However, 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has some limitations such as its low water solubility, which makes it difficult to use in aqueous environments. 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione is also relatively expensive compared to other organic compounds, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione. One direction is to study the potential applications of 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione in the field of nanotechnology, where it can be used as a building block for the synthesis of novel nanomaterials such as nanoparticles and nanotubes. Another direction is to study the potential applications of 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione in the field of medicine, where it can be used as an anti-cancer agent or an anti-inflammatory agent. Finally, more research is needed to fully understand the mechanism of action of 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione and its potential applications in various fields of science.
Conclusion
In conclusion, 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione can be synthesized by the condensation reaction between 5-(4-nitrophenyl)-2-furaldehyde and 1,3-indandione in the presence of a base. 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in material science, organic chemistry, and biochemistry. 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione, which may lead to the development of novel materials and drugs for various applications.

Synthesis Methods

2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione can be synthesized by the condensation reaction between 5-(4-nitrophenyl)-2-furaldehyde and 1,3-indandione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The crude product is then purified by recrystallization or chromatography to obtain pure 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione.

Scientific Research Applications

2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. In material science, 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been used as a building block for the synthesis of novel organic materials such as liquid crystals, organic light-emitting diodes, and organic photovoltaics. In organic chemistry, 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been used as a catalyst for various organic reactions such as aldol condensation, Michael addition, and Diels-Alder reaction. In biochemistry, 2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione has been studied for its potential applications as an anti-cancer agent, anti-inflammatory agent, and antioxidant.

properties

IUPAC Name

2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO5/c22-19-15-3-1-2-4-16(15)20(23)17(19)11-14-9-10-18(26-14)12-5-7-13(8-6-12)21(24)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYLHCRSAQIWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(4-Nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione

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